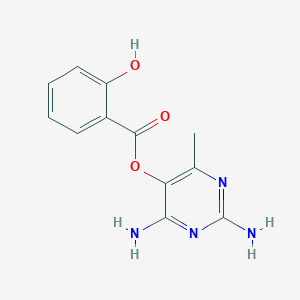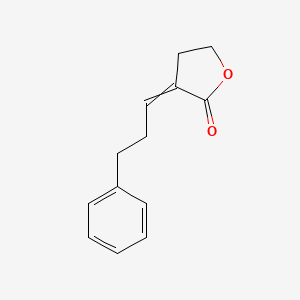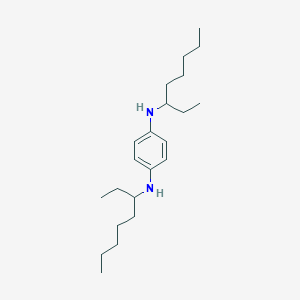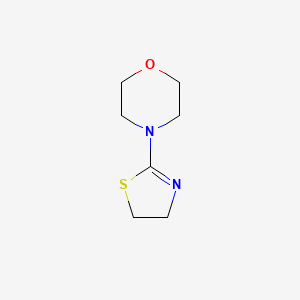
4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine is a heterocyclic compound that contains both a thiazole and a morpholine ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while morpholine is a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine typically involves the cyclization of appropriate precursors
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield dihydrothiazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: It has been investigated for its potential as an anticancer agent, with studies showing that it can inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine depends on its specific application. For example:
Antimicrobial Activity: The compound may disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: It may inhibit key enzymes or signaling pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Tiazofurin: An anticancer agent that inhibits ribonucleotide reductase.
Ritonavir: An antiretroviral drug used to treat HIV/AIDS.
The uniqueness of 4-(4,5-Dihydro-1
Properties
CAS No. |
61329-29-1 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-yl)morpholine |
InChI |
InChI=1S/C7H12N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1-6H2 |
InChI Key |
DSGRXQURCNJNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



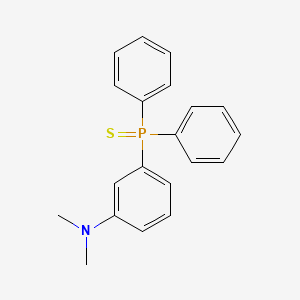

![4-{2-[4-(2-Amino-1-hydroxyethyl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14567142.png)

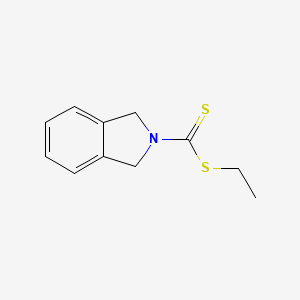

![Benzothiazole, 2-[(trifluorothioacetyl)amino]-](/img/structure/B14567163.png)
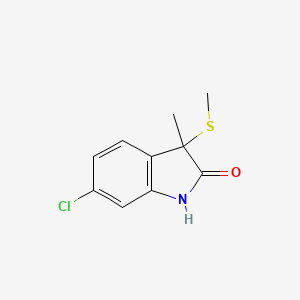
![2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide](/img/structure/B14567177.png)

